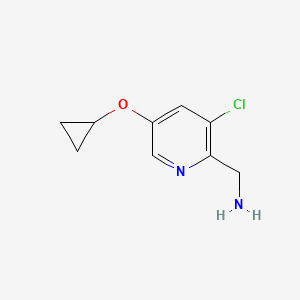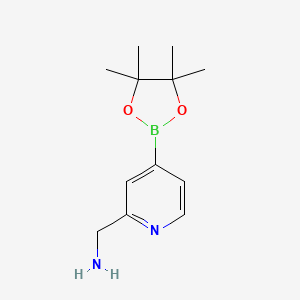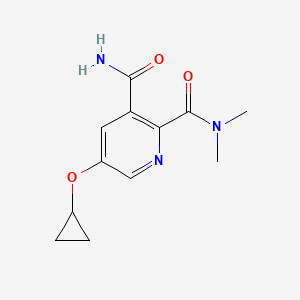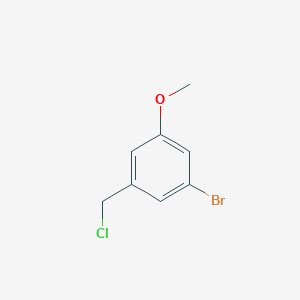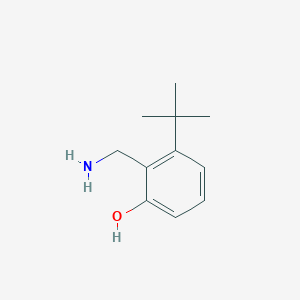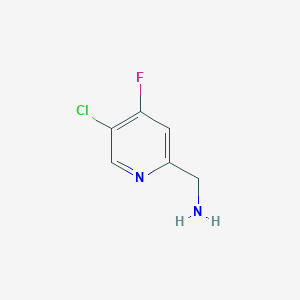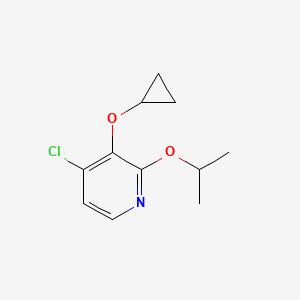
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of pyridine, characterized by the presence of chloro, cyclopropoxy, and isopropoxy groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxy-2-isopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Cyclopropoxylation: The cyclopropoxy group is introduced via nucleophilic substitution reactions, where cyclopropyl alcohol reacts with the chlorinated pyridine derivative.
Isopropoxylation: The isopropoxy group is added through similar nucleophilic substitution reactions, using isopropyl alcohol as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Agricultural Chemistry: It is investigated for its potential use in the development of agrochemicals, such as herbicides and insecticides.
Material Science:
Mécanisme D'action
The mechanism of action of 4-Chloro-3-cyclopropoxy-2-isopropoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, cyclopropoxy, and isopropoxy groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine
- 3-Chloro-4-cyclopropoxy-2-isopropoxypyridine
- 4-Chloro-3-cyclopropoxy-5-isopropoxypyridine
Uniqueness
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of both cyclopropoxy and isopropoxy groups provides a combination of steric and electronic effects that can be leveraged in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
4-chloro-3-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)14-11-10(15-8-3-4-8)9(12)5-6-13-11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
HPZNARJWDNJONC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=CC(=C1OC2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


